REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH2:9][C:10]#N)=[CH:7][CH:6]=[CH:5][N:4]=1.[OH-:12].[Na+].Cl.C[OH:16]>>[CH3:1][O:2][C:3]1[C:8]([CH2:9][C:10]([OH:16])=[O:12])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Ethanol was added to the residue
|
Type
|
FILTRATION
|
Details
|
a solid was filtered off
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
ethanol was added again to the residue
|
Type
|
FILTRATION
|
Details
|
a solid was filtered off
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC=C1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |